11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused diazepine ring system with two benzene rings. The structure features a hexanoyl group at position 10 and a 4-(benzyloxy)phenyl substituent at position 11, distinguishing it from other derivatives. Synthesis of such derivatives typically involves reactions between enaminoketones and arylglyoxal hydrates in 2-propanol, followed by functionalization via alkylation, acylation, or nitrosation .
Properties
Molecular Formula |
C34H38N2O3 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O3/c1-4-5-7-16-31(38)36-29-15-11-10-14-27(29)35-28-21-34(2,3)22-30(37)32(28)33(36)25-17-19-26(20-18-25)39-23-24-12-8-6-9-13-24/h6,8-15,17-20,33,35H,4-5,7,16,21-23H2,1-3H3 |
InChI Key |
RANZMAZVGHIMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Three-Step Process via TDAE-Mediated Reduction and Buchwald-Hartwig Coupling
A novel three-step synthesis, adapted from related dibenzazepine frameworks, begins with tetrakis(dimethylamino)ethylene (TDAE) -mediated nucleophilic addition. In this approach:
-
Step 1 : TDAE reduces o-nitrobenzyl chloride to generate a carbanion, which reacts with 2-chlorobenzaldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol.
-
Step 2 : Catalytic hydrogenation (Pd/C, hydrazine hydrate) reduces the nitro group to an amine, yielding 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.
-
Step 3 : Intramolecular Buchwald-Hartwig coupling cyclizes the intermediate using Pd(OAc)₂, Xantphos ligand, and K₂CO₃ in toluene under microwave irradiation (170°C, 8 h), forming the dibenzodiazepine core.
Key Optimization Insights :
Enamine-Arylglyoxal Condensation Method
A complementary route involves condensation of enamines with arylglyoxals in isopropanol. For example:
-
Enamine Preparation : Cyclohexane-1,3-dione derivatives are condensed with amines to form enamine intermediates.
-
Condensation : Reaction with 4-(benzyloxy)phenylglyoxal in refluxing isopropanol induces precipitation of the diazepinone product within 10–25 minutes.
-
Purification : Crude products are washed with benzene and recrystallized to achieve >95% purity.
Advantages :
-
Rapid reaction times and minimal purification requirements.
-
Compatibility with diverse aryl substituents, enabling structural diversification.
Palladium-Catalyzed Cyclization Strategies
Intramolecular Buchwald-Hartwig Coupling Optimization
The critical cyclization step in dibenzo-diazepine synthesis relies on palladium catalysis . Screening of ligands and bases revealed:
| Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BINAP | Cs₂CO₃ | 110 | 18 |
| Xantphos | K₂CO₃ | 170 | 52 |
| DavePhos | K₃PO₄ | 135 | 34 |
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing the target compound:
Challenges and Optimization in Synthesis
Stereochemical Control
The hexanoyl and benzyloxy substituents introduce steric hindrance, necessitating precise reaction conditions to avoid epimerization. For example:
Chemical Reactions Analysis
Types of Reactions
11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on structural similarity to .
Structural and Functional Insights
- Hexanoyl vs.
- Aryl Substituent Effects: The 4-(benzyloxy)phenyl group introduces steric bulk and aromaticity, which may influence receptor binding compared to electron-deficient groups (e.g., trifluoromethyl in ) or electron-rich groups (e.g., methoxy in ). Diethylamino in introduces a basic nitrogen, enabling protonation at physiological pH, which could affect bioavailability and target engagement .
Bioactivity and Mode of Action
- Bioactivity Clustering : Compounds with similar structural motifs (e.g., acylated diazepines) often cluster in bioactivity profiles, suggesting shared mechanisms such as kinase inhibition or GPCR modulation .
- Protein Target Correlations : Derivatives with trifluoromethyl or bromine substituents (e.g., ) may exhibit stronger interactions with hydrophobic binding pockets in enzymes or receptors .
Biological Activity
The compound 11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , also known by its CAS number 353772-43-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C31H32N2O4
- Molecular Weight : 496.6 g/mol
- Structural Characteristics : The compound features a dibenzo[1,4]diazepine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinities for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as GABA receptors and serotonin receptors.
- Enzyme Inhibition : Potential inhibition of specific enzymes related to neurotransmitter metabolism could lead to increased levels of certain neurotransmitters, enhancing synaptic transmission.
Therapeutic Potentials
Research indicates that compounds similar to this one have shown promise in various therapeutic areas:
- Antidepressant Activity : Studies suggest that compounds with similar structures may possess antidepressant properties by modulating serotonin and norepinephrine pathways.
- Anxiolytic Effects : The potential to reduce anxiety symptoms through GABAergic mechanisms has been noted in related compounds.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the effects of related dibenzo[1,4]diazepines on neuronal cultures. Results indicated significant neuroprotective effects against oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases.
-
In Vivo Models :
- Animal models have been employed to assess the anxiolytic effects of similar compounds. Behavioral tests demonstrated reduced anxiety-like behavior in rodents treated with these compounds compared to control groups.
-
Comparative Analysis :
- A comparative study highlighted the efficacy of this compound against standard anxiolytics like diazepam. The results showed comparable effects with potentially fewer side effects, making it a candidate for further development.
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step organic reactions, including cyclization, acylation, and substitution. Key challenges include regioselectivity in diazepine ring formation and maintaining stereochemical integrity. Methodological solutions:
- Use NMR reaction monitoring to track intermediates and optimize reaction conditions (e.g., temperature, catalyst loading) .
- Employ Schlenk techniques to control moisture-sensitive steps (e.g., acylation with hexanoyl chloride) .
- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to resolve structurally similar byproducts .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the dibenzodiazepinone core and substituent positions (e.g., benzyloxy group orientation) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₄H₃₈N₂O₃) and isotopic patterns .
- NMR (¹H, ¹³C, 2D-COSY) : Assign proton environments (e.g., dimethyl groups at C3, hexanoyl chain integration) and verify absence of rotamers .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Answer : Dibenzo[b,e][1,4]diazepinones often target CNS receptors (e.g., GABAₐ subtypes) or kinases. Methodological approaches:
- In vitro binding assays : Screen against GABAₐ receptor subtypes using radiolabeled ligands (e.g., [³H]flumazenil) .
- Kinase inhibition profiling : Use ATP-competitive assays (e.g., TR-FRET) to evaluate selectivity across kinase families .
Advanced Research Questions
Q. How does the benzyloxy substituent at C4 influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?
- Answer : The benzyloxy group increases lipophilicity (logP), affecting membrane permeability and metabolic stability. Validation methods:
- LogP measurement : Use shake-flask/HPLC methods to quantify octanol-water partitioning .
- Hepatocyte stability assays : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS .
- Caco-2 permeability assays : Assess intestinal absorption potential .
Q. What strategies resolve contradictions in reported biological activity data for dibenzo[b,e][1,4]diazepinone derivatives?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:
- Strict batch-to-batch consistency : Use HPLC purity thresholds (>98%) and confirm via orthogonal methods (e.g., DSC for polymorph screening) .
- Standardized assay protocols : Adopt NIH/EMA guidelines for receptor binding studies (e.g., buffer composition, temperature control) .
- Meta-analysis : Apply multivariate statistics to correlate structural features (e.g., substituent electronegativity) with activity trends across studies .
Q. How can computational methods guide the optimization of this compound’s selectivity for specific biological targets?
- Answer : Combine molecular docking and dynamics simulations:
- Docking (AutoDock Vina) : Predict binding poses in GABAₐ or kinase active sites, focusing on hexanoyl chain interactions .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing benzyloxy with methoxy) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
